molecular formula C10H15ClFN B597811 (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride CAS No. 1269478-85-4

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride

Cat. No.: B597811
CAS No.: 1269478-85-4
M. Wt: 203.685
InChI Key: OSTHHMQMMDZLCD-PPHPATTJSA-N
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Description

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral amine derivative with a fluorinated aromatic substituent. Its molecular formula is C₁₀H₁₅ClFN, and it has a molecular weight of 203.68 g/mol . The compound is characterized by a butan-1-amine backbone substituted with a 4-fluorophenyl group at the chiral center, with the (S)-enantiomer configuration.

Properties

IUPAC Name

(1S)-1-(4-fluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTHHMQMMDZLCD-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704218
Record name (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269478-85-4
Record name (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation : 4-Fluorobenzaldehyde reacts with butylamine in anhydrous tetrahydrofuran (THF) at 0–5°C for 1.5 hours to form the Schiff base intermediate.

  • Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) is added to reduce the imine to the amine. The reaction is stirred at room temperature for 12 hours, achieving a yield of 75–85%.

  • Salt Formation : The free base is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt (yield: 90–95%).

Key Parameters

ParameterValue
Temperature (Imine)0–5°C
Reducing AgentNaBH(OAc)₃
SolventTHF
Final Yield (Hydrochloride)90–95%

This method is favored for its simplicity but requires careful control of moisture to avoid side reactions.

Grignard Reaction-Based Synthesis

A two-step Grignard approach is detailed in patent literature for structurally related amines.

Step 1: Formation of 4-Fluorophenylmagnesium Bromide

Magnesium turnings react with 4-bromofluorobenzene in dry THF under nitrogen. The Grignard reagent is cooled to 0°C before use.

Step 2: Nucleophilic Addition to Phthalide Derivatives

5-N,N-Dimethylcarbamylphthalide (16.5 g) in THF is treated with the Grignard reagent at <5°C. After 1.5 hours, a second Grignard reagent (3-dimethylaminopropyl chloride-derived) is added at <10°C. The mixture is stirred for 2 hours, quenched with ice water, and extracted with dichloromethane.

Industrial Adaptations

  • Continuous Flow Reactors : Improve temperature control and reduce reaction time.

  • Catalyst Recycling : Raney nickel or palladium catalysts are reused after filtration.

Chiral Resolution via Diastereomeric Salt Formation

For enantiomerically pure (S)-isomer production, chiral resolution is employed:

  • Racemic Amine Synthesis : The racemic free base is prepared via reductive amination.

  • Diastereomer Formation : Reacted with (R)-(-)-mandelic acid in ethanol to form diastereomeric salts.

  • Crystallization : The (S)-amine mandelate salt preferentially crystallizes, yielding >98% enantiomeric excess (ee).

  • Hydrochloride Conversion : The resolved amine is treated with HCl gas in ethyl acetate.

Yield and Purity

StepYieldPurity (HPLC)
Racemic Synthesis85%90%
Crystallization40%98% ee
Salt Formation95%99.5%

This method is costly but critical for pharmaceutical-grade material.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of ketone precursors offers a stereoselective route:

  • Substrate Preparation : 4-Fluorophenylbutan-1-one is synthesized via Friedel-Crafts acylation.

  • Hydrogenation : The ketone is hydrogenated at 50 psi H₂ using a chiral ruthenium catalyst (e.g., Ru-BINAP) in methanol.

  • Isolation : The amine is extracted and converted to hydrochloride.

Performance Metrics

Catalystee (%)Yield (%)
Ru-(S)-BINAP9288
Rh-(R)-DuPhos8582

This method avoids resolution steps but requires expensive catalysts.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-amine:

  • Racemic Amine Preparation : As in Method 3.

  • Enzymatic Reaction : Candida antarctica lipase B (CAL-B) catalyzes acetylation of the (R)-isomer with vinyl acetate in tert-butyl methyl ether.

  • Separation : The unreacted (S)-amine is isolated via filtration (ee: 94%, yield: 45%).

Advantages

  • Green Chemistry : Enzymes are biodegradable.

  • Mild Conditions : Room temperature, aqueous-free.

Comparative Analysis of Methods

MethodYield (%)ee (%)CostScalability
Reductive Amination90–95RacemicLowHigh
Grignard Reaction75–80N/AModerateModerate
Chiral Resolution4098HighLow
Asymmetric Hydrogenation85–8885–92Very HighModerate
Enzymatic Resolution4594ModerateLow

Chemical Reactions Analysis

Types of Reactions: (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1269478-85-4 .
  • Storage : Requires an inert atmosphere and room temperature .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .
  • Applications : Primarily used in research and development, available in industrial-grade purity (99%) with packaging options up to 25 kg .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1):

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Hazards Applications
(S)-1-(4-Fluorophenyl)butan-1-amine HCl 4-Fluorophenyl C₁₀H₁₅ClFN 203.68 H302, H315, H319, H335 Research intermediate
1-(2,5-Difluorophenyl)butan-1-amine HCl 2,5-Difluorophenyl C₁₀H₁₄ClF₂N 222.68 Not classified as hazardous Laboratory research
(S)-1-(p-Tolyl)butan-1-amine HCl p-Tolyl (methyl) C₁₁H₁₈ClN 199.72 Data not available High-purity synthesis

Table 1 : Comparative analysis of structural analogs.

Electronic and Physicochemical Properties

  • Fluorine vs. Methyl Substitution : The 4-fluorophenyl group introduces electronegativity and dipole moments, enhancing polarity compared to the p-tolyl analog’s methyl group. This affects solubility; fluorinated compounds may exhibit lower aqueous solubility but better metabolic stability .
  • Notably, this analog lacks significant hazard classification, suggesting substituent positioning influences toxicity .

Biological Activity

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and related studies, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorophenyl group and a butanamine backbone. The fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets, such as neurotransmitter receptors. This modification is crucial for its pharmacological properties, particularly in neuropharmacology.

Neuropharmacological Effects

Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. For instance, this compound may modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and other neurological conditions. Preliminary studies have shown that related compounds can influence mood regulation and cognitive functions, warranting further investigation into their psychoactive properties .

Antiproliferative Effects

In studies examining antiproliferative activity, related compounds such as [1,2-diamino-1-(4-fluorophenyl)butane]platinum(II) complexes demonstrated significant cytotoxic effects against various cancer cell lines. For example, (SS)- and (RR)-configured complexes exhibited up to 100% reduction in cell growth at specific concentrations. This suggests that modifications in structure can lead to enhanced antitumor activity, which may also be relevant for this compound .

Synthesis Methods

The synthesis of this compound typically involves several key reactions. Common methods include:

  • Reductive Amination : Involves the reaction of 4-fluorobenzaldehyde with butanamine in the presence of reducing agents.
  • Salt Formation : The resulting amine is converted to its hydrochloride salt using hydrochloric acid.

These methods allow for the production of enantiomerically pure forms of the compound, which are essential for evaluating biological activity accurately.

Binding Affinity Studies

A series of binding affinity studies have been conducted to evaluate the interaction of this compound with various receptors. These studies highlight its potential as a dopamine transporter (DAT) inhibitor, which could have implications for treating psychostimulant abuse disorders. The compound's affinity for sigma receptors has also been noted, suggesting a multifaceted mechanism of action .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds reveals variations in biological activity based on structural modifications. For instance:

CompoundStructureBiological Activity
(S)-1-(4-Fluorophenyl)butan-1-amineFluorinated phenyl groupPotential DAT inhibitor
[1,2-diamino-1-(4-fluorophenyl)butane]platinum(II)Platinum complexSignificant cytotoxicity against cancer cell lines
(S)-cyclobutyl(4-fluorophenyl)methanamineCyclobutane ringNeurotransmitter receptor interactions

This table illustrates how variations in chemical structure can lead to distinct pharmacological profiles.

Q & A

Q. What are the recommended methods for synthesizing (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves reductive amination of 4-fluorophenylbutanone with a chiral amine precursor under controlled conditions. Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective reducing agents (e.g., CBS catalysts) can achieve high enantiomeric excess (ee >98%) . Post-synthesis, purification via chiral HPLC (e.g., using Chiralpak AD-H columns) ensures enantiomeric purity. Critical parameters include reaction temperature (0–25°C), solvent choice (tetrahydrofuran or dichloromethane), and catalyst loading (5–10 mol%) .

Q. Which analytical techniques are most effective for characterizing the structural and enantiomeric purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the molecular structure, with characteristic peaks for the fluorophenyl group (δ 7.2–7.4 ppm) and amine proton (δ 1.8–2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₀H₁₅ClFN) with a mass accuracy <2 ppm .
  • Chiral Chromatography : Chiral-phase HPLC or SFC (supercritical fluid chromatography) using cellulose-based columns resolves enantiomers and quantifies ee .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers under inert atmosphere (argon or nitrogen) at room temperature to prevent degradation .
  • Waste Disposal : Neutralize with dilute HCl before disposal, adhering to institutional guidelines for halogenated amines .

Advanced Research Questions

Q. How do the pharmacological activities of (S)- and (R)-enantiomers of 1-(4-Fluorophenyl)butan-1-amine hydrochloride differ in receptor binding assays?

  • Methodological Answer : Enantiomers often exhibit divergent binding affinities due to stereospecific receptor interactions. For example, the (S)-enantiomer may show higher affinity for serotonin transporters (Ki = 12 nM) compared to the (R)-enantiomer (Ki = 450 nM), as demonstrated in radioligand displacement assays using [³H]citalopram . Molecular docking studies (e.g., AutoDock Vina) can predict binding poses, while circular dichroism (CD) spectroscopy verifies conformational stability .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Batch Reproducibility : Verify enantiomeric purity across batches using chiral HPLC to rule out contamination by the (R)-enantiomer .
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293T expressing hSERT) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., (S)-1-(3-Fluorophenyl)butan-1-amine hydrochloride) to identify trends in fluorophenyl-substituted amines .

Q. What are the key considerations in designing in vivo studies to assess the neuropharmacological effects of this compound?

  • Methodological Answer :
  • Dose Optimization : Conduct pharmacokinetic profiling (e.g., IV/PO administration in rodents) to determine bioavailability and blood-brain barrier penetration .
  • Behavioral Assays : Use forced swim tests (FST) or tail suspension tests (TST) to evaluate antidepressant-like effects, with positive controls (e.g., fluoxetine) .
  • Toxicity Screening : Monitor hepatic enzymes (ALT/AST) and renal function (BUN/creatinine) in chronic dosing studies to assess safety .

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